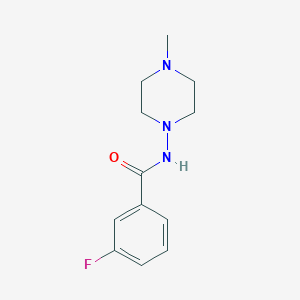
4-iodo-1-methyl-N'-(3,4,5-trimethoxybenzoyl)pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide is a complex organic compound that features a pyrazole ring substituted with iodine and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the coupling with a benzohydrazide. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include halogenating agents for iodination, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and benzohydrazide moieties. These interactions can modulate biological pathways, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the benzohydrazide moiety.
3,4,5-trimethoxybenzohydrazide: Contains the benzohydrazide group but lacks the pyrazole ring.
Uniqueness
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide is unique due to the combination of its pyrazole and benzohydrazide structures, which confer specific chemical and biological properties not found in simpler analogs .
Eigenschaften
Molekularformel |
C15H17IN4O5 |
|---|---|
Molekulargewicht |
460.22 g/mol |
IUPAC-Name |
4-iodo-1-methyl-N//'-(3,4,5-trimethoxybenzoyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C15H17IN4O5/c1-20-7-9(16)12(19-20)15(22)18-17-14(21)8-5-10(23-2)13(25-4)11(6-8)24-3/h5-7H,1-4H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
SXJJZEXEDTVOEG-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332220.png)
![1-(2,3-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B332221.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B332224.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332225.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one](/img/structure/B332226.png)

![dimethyl 2-(1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B332232.png)
![2-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B332233.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B332234.png)
![Butyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B332235.png)
![3-(4-tert-butylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B332238.png)


![5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332243.png)
